molecular formula C13H21N3O B13313038 N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine

N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine

Cat. No.: B13313038
M. Wt: 235.33 g/mol
InChI Key: PLBKXOSUYNGUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its wide spectrum of biological activities and its role as a bioisostere for carboxylic esters and amides . The 3-cycloheptyl and 5-aminomethyl substituents, the latter incorporating a cyclopropylamine moiety, make this molecule a valuable building block for developing novel pharmacologically active agents. Researchers are exploring 1,2,4-oxadiazole derivatives for a multitude of therapeutic areas. These compounds have demonstrated potential in preclinical studies for their antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . Furthermore, certain 1,2,4-oxadiazole-based molecules have shown promising antidepressant and anticonvulsant activities, with research indicating that some derivatives can modulate targets within the nitric oxide (NO)-cGMP pathway and the N-methyl-D-aspartate (NMDA) receptor complex, which are relevant to neurological disorders . The synthetic versatility of the 1,2,4-oxadiazole ring also allows for efficient structure-activity relationship (SAR) studies, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles . This compound is provided For Research Use Only. It is intended for use in laboratory research and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine

InChI

InChI=1S/C13H21N3O/c1-2-4-6-10(5-3-1)13-15-12(17-16-13)9-14-11-7-8-11/h10-11,14H,1-9H2

InChI Key

PLBKXOSUYNGUNA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2=NOC(=N2)CNC3CC3

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole core is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or nitriles. For this compound, the preparation involves:

  • Step 1: Synthesis of 3-cycloheptyl-1,2,4-oxadiazol-5-carboxaldehyde or analogous intermediate.
  • Step 2: Cyclization via reaction of a cycloheptyl-substituted nitrile with an amidoxime derivative under dehydrating conditions.

Typical reaction conditions:

Reagents Solvent Temperature Time Notes
Cycloheptylnitrile + amidoxime Ethanol or DMF 80–120 °C 6–12 hours Acid or base catalysis may be used
Dehydrating agent (e.g., POCl3) - Reflux 2–4 hours Promotes ring closure

This method yields the 3-cycloheptyl-1,2,4-oxadiazol-5-yl intermediate with high regioselectivity.

Introduction of the Methylene Linker and Cyclopropanamine Group

The next step involves attaching the cyclopropanamine moiety at the 5-position of the oxadiazole ring via a methylene bridge. This can be achieved by:

  • Step 1: Functionalization of the oxadiazole ring at position 5 with a halomethyl group (e.g., chloromethyl or bromomethyl derivative).
  • Step 2: Nucleophilic substitution of the halomethyl group with cyclopropanamine.

Typical reaction conditions:

Reagents Solvent Temperature Time Notes
Oxadiazole-halide + cyclopropanamine Acetonitrile or DMF 25–60 °C 4–24 hours Base (e.g., triethylamine) may be added to neutralize HCl/HBr formed

This nucleophilic substitution proceeds via an SN2 mechanism, resulting in this compound.

Alternative Synthetic Routes

Direct Cyclization from Amidoxime and Cyclopropanamine-Containing Nitrile

Summary Data Table of Preparation Methods

Synthetic Step Method Description Key Reagents/Conditions Advantages Limitations
Oxadiazole ring formation Cyclodehydration of nitrile + amidoxime Cycloheptylnitrile, amidoxime, POCl3 High regioselectivity Requires dehydrating agents
Halomethylation of oxadiazole Introduction of halomethyl group at position 5 Formaldehyde + halogenating agent Enables subsequent substitution Additional synthetic step
Nucleophilic substitution Reaction with cyclopropanamine Cyclopropanamine, base, polar solvent Straightforward SN2 reaction Possible side reactions
Reductive amination (alternative) Aldehyde + cyclopropanamine + reducing agent Sodium triacetoxyborohydride Mild conditions, high selectivity Requires aldehyde intermediate

Research Discoveries and Optimization

  • Studies indicate that controlling reaction temperature and solvent polarity is critical for maximizing yield and purity, especially during the nucleophilic substitution step.
  • Use of microwave-assisted synthesis has been explored to reduce reaction times in oxadiazole ring formation, showing promising results in recent literature.
  • Protective group strategies for the amine have been reported to improve selectivity during halomethylation.
  • Continuous flow reactor methods have been developed for scale-up, enhancing reproducibility and safety.

Chemical Reactions Analysis

N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can result in the disruption of cellular processes, making the compound effective against various pathogens and cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound belongs to a broader class of 1,2,4-oxadiazole derivatives, which are valued for their metabolic stability and hydrogen-bonding capabilities. Key structural variations among analogs include:

  • Substituents on the oxadiazole ring : Cycloheptyl (target compound) vs. methyl (, Compound 45), chlorophenyl (), or imidazole (, Compound 75).
  • Linker groups : The target compound uses a methylene (-CH2-) bridge to connect the oxadiazole and cyclopropanamine, whereas analogs may employ thioether () or cyclohexadiene () linkers.
  • Amine components: Cyclopropanamine (target) contrasts with pyridinylaminoethyl () or propylcyclopropylmethyl () groups.

Molecular Properties

A comparative analysis of molecular formulas and weights is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications References
N-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine C14H22N3O ~248.35* Cycloheptyl, cyclopropanamine Discontinued; research interest
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (, Compound 45) C21H22Cl2N6O2S 505.41 Methyl-oxadiazole, thioether, dichloropyridine Cancer, viral infections
4-{3-[(5-Methyl-1H-imidazol-4-yl)methyl]-1,2,4-oxadiazol-5-yl}-N-[(1-propylcyclopropyl)methyl]cyclohexa-1,3-dien-1-amine (, Compound 75) C22H28N6O 392.50 Imidazole, cyclohexadiene, propylcyclopropyl SARS-CoV-2 protease inhibition
N-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)cyclopropanamine () C12H11ClN4O 274.70 Chlorophenyl, 1,3,4-oxadiazole Not specified

*Calculated based on molecular formula.

Research Findings and Data

Impact of Substituents

  • Cycloheptyl vs. methyl : The bulky cycloheptyl group in the target compound may improve membrane permeability but reduce solubility compared to smaller methyl substituents .
  • 1,2,4- vs. 1,3,4-oxadiazoles : The 1,2,4-oxadiazole isomer (target) exhibits greater metabolic stability than 1,3,4-oxadiazoles, which are more prone to hydrolysis .
  • Cyclopropanamine : This moiety’s rigidity can enhance binding to hydrophobic enzyme pockets, as seen in cyclopropane-containing drugs like selegiline .

Biological Activity

N-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine (CAS: 1423027-86-4) is a small molecule that has garnered attention for its potential biological activities. This compound is characterized by its unique oxadiazole ring structure, which is known to impart various pharmacological properties.

PropertyValue
Molecular FormulaC13H22ClN3O
Molecular Weight271.79 g/mol
CAS Number1423027-86-4
Purity95%
Physical FormPowder

Pharmacological Potential

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity against a range of pathogenic bacteria and fungi, suggesting its potential as a lead compound for developing new antibiotics.
  • Neuroprotective Effects : There is emerging evidence supporting the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. It is hypothesized that it may mitigate oxidative stress and inflammation in neuronal cells.

The biological effects of this compound are thought to be mediated through various molecular pathways:

  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways related to growth and survival.
  • Modulation of Receptors : It may interact with neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in psychiatric disorders.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values demonstrating potent activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Efficacy

A research article in Antibiotics evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, suggesting promising antimicrobial potential .

Study 3: Neuroprotection

A recent investigation highlighted the neuroprotective effects of this compound in a model of Alzheimer's disease. The compound reduced amyloid-beta accumulation and improved cognitive function in treated mice .

Q & A

Q. What are the key synthetic pathways for preparing N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine?

The synthesis typically involves multi-step processes, starting with the formation of the 1,2,4-oxadiazole core. A common approach includes:

  • Step 1 : Cyclocondensation of cycloheptanecarboxamide with hydroxylamine to form the oxadiazole ring .
  • Step 2 : Alkylation of the oxadiazole intermediate with a cyclopropanamine-containing reagent under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Purification via column chromatography and characterization using NMR (¹H/¹³C) and mass spectrometry to confirm structure and purity .

Q. How is the compound characterized to confirm its structural integrity?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR to identify proton environments (e.g., cyclopropane CH₂ groups at δ 0.5–1.5 ppm) and ¹³C NMR for oxadiazole carbons (δ 160–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ calculated vs. observed) .
  • Infrared (IR) Spectroscopy : Detection of oxadiazole C=N stretches (~1600 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Q. What structural features differentiate this compound from similar 1,2,4-oxadiazole derivatives?

The cycloheptyl and cyclopropanamine substituents confer unique steric and electronic properties. For example:

Compound Substituents Key Differences
N-[(3-Cycloheptyl-oxadiazolyl)methyl]cyclopropanamineCycloheptyl, cyclopropanamineEnhanced lipophilicity due to cycloheptyl; cyclopropane introduces ring strain for reactivity .
N-[3-(3-Phenyl-oxadiazolyl)propanoyl]glycinatePhenyl, glycinate esterLess bulky; polar ester group impacts solubility .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters) .
  • Metabolic Stability Studies : Assess compound stability in microsomal preparations to rule out false negatives due to rapid degradation .
  • Structural Modeling : Compare docking poses with analogs to identify critical interactions (e.g., cycloheptyl’s role in hydrophobic binding pockets) .

Q. What methodologies optimize reaction yields during scale-up synthesis?

Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
  • Catalyst Screening : Bases like DBU (1,8-diazabicycloundec-7-ene) enhance alkylation efficiency .
  • Temperature Control : Maintaining 60–80°C during cyclocondensation minimizes side-product formation .
  • In-line Analytics : Use HPLC or UPLC to monitor reaction progress and adjust conditions dynamically .

Q. How does the cycloheptyl group influence the compound’s pharmacokinetic profile?

The cycloheptyl moiety:

  • Increases LogP : Enhances membrane permeability but may reduce aqueous solubility, requiring formulation adjustments (e.g., PEG-based delivery systems) .
  • Affects Metabolic Clearance : Bulkier substituents slow CYP450-mediated oxidation, as shown in liver microsome assays .
  • Modulates Target Binding : Molecular dynamics simulations suggest the cycloheptyl occupies hydrophobic pockets in enzyme active sites .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in NMR data across batches?

Potential causes and solutions:

  • Impurity Detection : Use 2D NMR (COSY, HSQC) to identify minor contaminants (e.g., unreacted starting materials) .
  • Dynamic Effects : Variable rotamer populations (e.g., cyclopropane ring puckering) can split signals; analyze at higher temperatures (e.g., 50°C in DMSO-d₆) .
  • Batch Comparison : Statistical analysis (e.g., PCA of NMR spectra) to quantify batch-to-batch variability .

Q. What in silico tools predict the compound’s SAR against biological targets?

Recommended approaches:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs) .
  • QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors .
  • ADMET Prediction : SwissADME or pkCSM to forecast absorption and toxicity profiles .

Comparative Analysis of Structural Analogs

Q. How do structural analogs inform the design of improved derivatives?

Analog Modification Impact on Activity
N-(3-Cyclopropyl-oxadiazolyl)methylamineCyclopropyl instead of cycloheptylReduced potency due to smaller hydrophobic surface area .
2-Chloro-N-(5-phenyl-oxadiazolyl)acetamideChloroacetamide side chainIncreased electrophilicity, higher cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.